N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methanesulfonyl, tetrahydroquinoline, thiolan, and piperidine moieties, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the individual moieties followed by their sequential coupling. The key steps include:
Preparation of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the sulfonylation of tetrahydroquinoline using methanesulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of 1-(thiolan-3-yl)piperidine: This involves the reaction of piperidine with thiolane under suitable conditions.
Coupling Reactions: The final step involves the coupling of the prepared moieties using a suitable linker, such as ethanediamide, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The piperidine and thiolane moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted piperidine or thiolane derivatives.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. The tetrahydroquinoline and piperidine moieties may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide
- **N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide
Uniqueness
The uniqueness of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S2/c1-32(29,30)26-9-2-3-17-4-5-18(13-20(17)26)24-22(28)21(27)23-14-16-6-10-25(11-7-16)19-8-12-31-15-19/h4-5,13,16,19H,2-3,6-12,14-15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYGQOPNWZAELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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